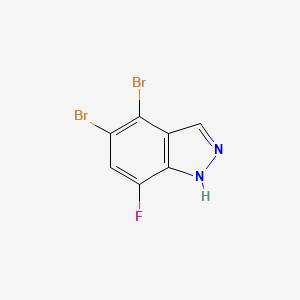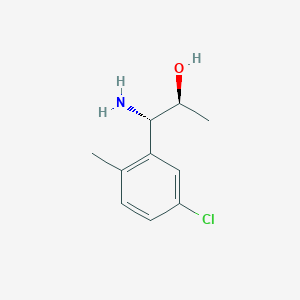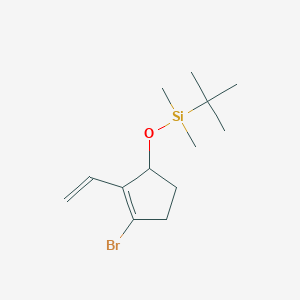
((3-Bromo-2-vinylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3-Bromo-2-vinylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C13H23BrOSi and a molecular weight of 303.31 g/mol . This compound is characterized by the presence of a bromine atom, a vinyl group, and a tert-butyl dimethylsilane group attached to a cyclopentene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of ((3-Bromo-2-vinylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane involves several steps. One common method starts with the preparation of the cyclopentene ring, followed by the introduction of the bromine and vinyl groups. The tert-butyl dimethylsilane group is then attached to the molecule. The reaction conditions typically involve the use of reagents such as n-butyllithium and dimethylformamide (DMF) in anhydrous tetrahydrofuran (THF) at low temperatures .
Análisis De Reacciones Químicas
((3-Bromo-2-vinylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
((3-Bromo-2-vinylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ((3-Bromo-2-vinylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane involves its interaction with specific molecular targets and pathways. The bromine and vinyl groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The tert-butyl dimethylsilane group provides stability and influences the compound’s overall properties .
Comparación Con Compuestos Similares
((3-Bromo-2-vinylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane can be compared with other similar compounds, such as:
((3-Bromo-2-cyclopenten-1-yl)oxy)(tert-butyl)diphenylsilane: This compound has a similar structure but with diphenylsilane instead of dimethylsilane.
((3-Bromo-2-vinylcyclopent-2-en-1-yl)oxy)(tert-butyl)trimethylsilane: This compound has a trimethylsilane group instead of dimethylsilane.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications .
Propiedades
Fórmula molecular |
C13H23BrOSi |
|---|---|
Peso molecular |
303.31 g/mol |
Nombre IUPAC |
(3-bromo-2-ethenylcyclopent-2-en-1-yl)oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H23BrOSi/c1-7-10-11(14)8-9-12(10)15-16(5,6)13(2,3)4/h7,12H,1,8-9H2,2-6H3 |
Clave InChI |
XCCXLRCDIXEFRV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CCC(=C1C=C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


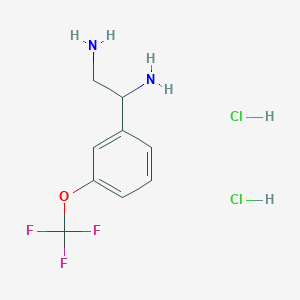
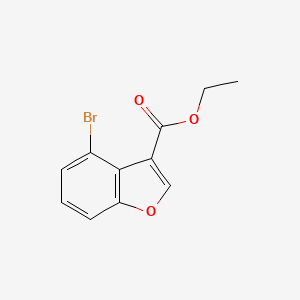
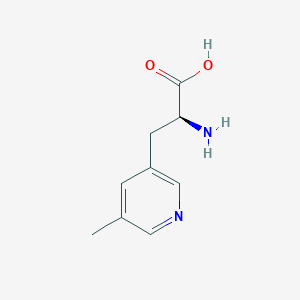


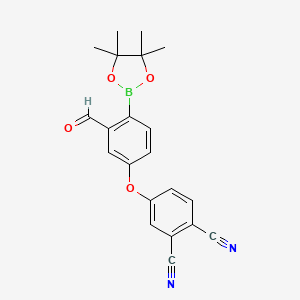

![5-Bromo-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13041461.png)
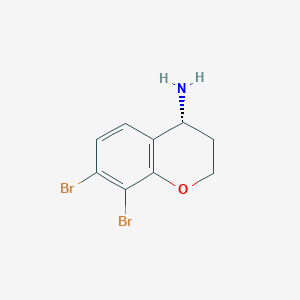
![7-(2,4-Dimethoxyphenyl)-3-methyl-5-(pyridin-4-ylmethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13041476.png)
![1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13041482.png)
